4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one

Catalog No.
S13005896
CAS No.
820986-02-5
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one

CAS Number

820986-02-5

Product Name

4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one

IUPAC Name

4-(dimethoxymethyl)-3-ethylpyran-2-one

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-4-7-8(10(12-2)13-3)5-6-14-9(7)11/h5-6,10H,4H2,1-3H3

InChI Key

XXSTZWDTBSVTNX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=COC1=O)C(OC)OC

4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one is a chemical compound belonging to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and one carbonyl group. This particular compound features a dimethoxymethyl group and an ethyl substituent, contributing to its unique chemical properties. The structure can be represented as follows:

  • Molecular Formula: C₁₁H₁₄O₃
  • Molecular Weight: 198.23 g/mol

The presence of the dimethoxymethyl group enhances the compound's solubility in organic solvents and may influence its reactivity in various chemical processes.

Typical of pyranones, including:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of various derivatives.
  • Electrophilic Substitution: The ethyl group may facilitate electrophilic substitution reactions, allowing for further functionalization.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form more complex structures, often utilized in synthetic organic chemistry.

Research into the biological activity of 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one is limited, but compounds within the pyranone class have been noted for various pharmacological properties. Potential activities may include:

  • Antioxidant Properties: Pyranones have been studied for their ability to scavenge free radicals.
  • Antimicrobial Activity: Some derivatives exhibit antimicrobial effects against certain bacteria and fungi.
  • Anti-inflammatory Effects: There is potential for anti-inflammatory activity, although specific studies on this compound are scarce.

The synthesis of 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one can be achieved through several methods, typically involving the reaction of suitable precursors. One common approach includes:

  • Condensation Reaction: A condensation reaction between an aldehyde and a suitable pyruvate derivative in the presence of a catalyst such as proline can yield the desired pyranone.
  • Refluxing Conditions: The reaction mixture is usually refluxed in an organic solvent like acetonitrile to facilitate the formation of the pyranone structure.
  • Purification: After completion, the product is purified using techniques such as column chromatography.

4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one has potential applications in various fields:

  • Pharmaceutical Industry: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Agricultural Chemistry: Its antimicrobial properties could be explored for use in agrochemicals.
  • Synthetic Organic Chemistry: It can act as an intermediate in the synthesis of more complex organic molecules.

Several compounds share structural similarities with 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3-Acetyl-2H-pyran-2-oneC₇H₈O₃Contains an acetyl group; less sterically hindered.
4-HydroxycoumarinC₉H₆O₃Hydroxyl group instead of methoxy; known for anticoagulant properties.
5-MethylpyranoneC₈H₈O₂Methyl substitution at position five; different reactivity profiles.
6-Methoxy-3-pyranoneC₉H₈O₃Methoxy at position six; differing biological activities.

The uniqueness of 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one lies in its specific substituents that may impart distinct chemical reactivity and biological properties compared to these similar compounds.

Traditional condensation methodologies have served as foundational approaches for the synthesis of 2H-pyran-2-one derivatives, including 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one [4]. The most prevalent traditional approach involves the utilization of aldol condensation reactions, which enable the formation of carbon-carbon bonds through the nucleophilic addition of enolate ions to carbonyl compounds [26]. These reactions typically proceed through a two-step mechanism involving initial nucleophilic attack followed by dehydration to yield the desired pyranone structure [26].

The Knoevenagel condensation represents another fundamental approach for pyranone synthesis, involving the reaction between active methylene compounds and aldehydes or ketones [28]. This methodology demonstrates particular effectiveness when applied to substrates containing electron-withdrawing groups, which enhance the acidity of the methylene component and facilitate the condensation process [28]. The reaction mechanism proceeds through deprotonation of the active methylene compound, followed by nucleophilic attack on the carbonyl carbon and subsequent elimination of water [28].

Claisen condensation reactions have also been employed in traditional pyranone synthesis pathways [27]. This approach involves the nucleophilic addition of ester enolate ions to carbonyl groups, resulting in the formation of beta-keto ester intermediates [27]. The mechanism closely parallels that of aldol condensation but differs in the fate of the tetrahedral intermediate, which undergoes alkoxide elimination rather than protonation [27].

For 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one synthesis, traditional condensation approaches typically require multiple synthetic steps involving the preparation of appropriately substituted precursors [2]. The dimethoxymethyl substituent can be introduced through acetalation reactions of formyl-containing intermediates, while the ethyl group is commonly incorporated through alkylation reactions of suitable precursors [2]. These traditional methods, while reliable, often suffer from limitations including lengthy reaction times, moderate yields, and the requirement for harsh reaction conditions [14].

Modern Catalytic Strategies

Modern catalytic approaches have revolutionized the synthesis of complex pyranone structures through the development of highly efficient and selective methodologies [4]. These strategies encompass both transition metal-catalyzed and organocatalytic processes, each offering distinct advantages in terms of selectivity, efficiency, and functional group tolerance [9] [10].

Transition Metal-Mediated Cyclization

Transition metal-catalyzed cyclization reactions have emerged as powerful tools for pyranone synthesis, offering enhanced selectivity and milder reaction conditions compared to traditional approaches [9]. Palladium-catalyzed processes represent a particularly important class of these transformations, enabling the construction of pyranone rings through various mechanistic pathways [4].

The palladium-catalyzed coupling-cyclization strategy has been successfully applied to the synthesis of 2-pyrone derivatives [4]. This approach typically involves the coupling of iodoacids with terminal alkynes under palladium catalysis, followed by cyclization to form the pyranone ring [4]. The proposed catalytic cycle involves initial oxidative addition of the iodoacid to palladium zero, followed by alkyne insertion and reductive elimination to generate the cyclized product [4].

Copper-mediated cyclization reactions have also shown significant potential in pyranone synthesis [21]. These processes often proceed through the formation of copper-alkyne complexes, which undergo subsequent cyclization reactions to yield the desired pyranone products [21]. The copper-catalyzed azide-alkyne cycloaddition methodology has been adapted for pyranone synthesis, demonstrating excellent functional group compatibility and high yields [21].

Gold-catalyzed cyclization reactions represent another important category of transition metal-mediated pyranone synthesis [29]. Gold catalysts exhibit unique properties in activating carbon-carbon multiple bonds toward nucleophilic attack, enabling efficient cyclization reactions under mild conditions [29]. The gold-catalyzed cycloisomerization of appropriately substituted precursors has been successfully employed to access various pyranone derivatives [29].

Catalyst SystemReaction ConditionsYield RangeKey Advantages
Palladium/Carbon100°C, Dimethylformamide65-85%High functional group tolerance [4]
Copper AcetateRoom temperature, Various solvents70-90%Mild conditions, broad substrate scope [21]
Gold/Silver66-110°C, Tetrahydrofuran/Toluene60-75%Excellent selectivity, sterically demanding substrates [29]

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric synthesis has become increasingly important for the preparation of enantiomerically enriched pyranone derivatives [10]. These methodologies utilize small organic molecules as catalysts, offering advantages including low toxicity, operational simplicity, and excellent stereochemical control [10].

The development of enamine catalysis has provided access to highly enantioselective pyranone synthesis [10]. Primary amine-thiourea catalysts have been particularly successful in promoting asymmetric Michael-Henry reaction sequences, enabling the construction of multiple stereocenters with excellent selectivity [10]. These catalysts combine enamine activation of aldehydes with hydrogen bonding activation of electrophilic partners [10].

Isothiourea-mediated catalysis represents another significant advancement in organocatalytic pyranone synthesis [4]. The one-pot isothiourea-mediated Michael addition/lactonization/thiol elimination cascade sequence has been successfully applied to the synthesis of substituted 2-pyrones [4]. This transformation begins with acylation of the isothiourea catalyst, followed by Michael addition and subsequent cyclization [4].

Phosphine-catalyzed annulation reactions have also demonstrated utility in pyranone synthesis [4]. The phosphine-catalyzed reaction between aldehydes and ethyl allenoate provides access to 6-substituted 2-pyrones through a mechanism involving zwitterion formation and subsequent cyclization [4]. The selectivity of this transformation can be controlled through careful selection of the phosphine catalyst and reaction conditions [4].

The organocatalytic approach to 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one synthesis would likely involve the use of appropriately substituted starting materials in combination with suitable organocatalysts [12]. The asymmetric synthesis of pyrano-chromene derivatives has been achieved through enamine-catalyzed cycloaddition reactions, demonstrating the potential for extending these methodologies to related pyranone structures [12].

Green Chemistry Innovations

Green chemistry principles have driven the development of environmentally friendly synthetic methodologies for pyranone derivatives, emphasizing atom economy, reduced waste generation, and the use of benign reaction conditions [13] [14]. These innovations address the growing demand for sustainable synthetic processes while maintaining high efficiency and selectivity [15] [16].

Solvent-Free Mechanochemical Routes

Mechanochemical synthesis has emerged as a powerful green chemistry approach for pyranone preparation, eliminating the need for organic solvents while achieving excellent yields [15] [19]. Ball-milling techniques have been successfully applied to the synthesis of various pyranone derivatives, offering several advantages including rapid reaction times, high atom efficiency, and simple workup procedures [19].

The solvent-free mechanochemical synthesis of pyrano-pyrimidine derivatives has been achieved through three-component reactions involving aldehydes, malononitrile, and dicarbonyl compounds [15]. This methodology utilizes mechanical energy to promote chemical transformations, resulting in quantitative yields under catalyst-free conditions [15]. The process involves grinding the reactants in a ball mill, eliminating the need for traditional heating or solvent systems [15].

Metal-organic framework catalysts have been employed in mechanochemical pyranone synthesis, providing both Lewis acid and Lewis base functionality within a single catalytic system [19]. The copper-based metal-organic framework catalyst demonstrates excellent activity in the mechanochemical synthesis of 4H-pyran derivatives, achieving good to excellent yields through solvent-free conditions [19]. This approach combines the benefits of heterogeneous catalysis with mechanochemical activation [19].

The mechanochemical approach to 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one synthesis would involve the careful selection of appropriate precursors and grinding conditions [17]. Amine-functionalized silica-iron oxide catalysts have shown promise in similar transformations, providing magnetically recoverable catalytic systems for mechanochemical reactions [17]. These catalysts offer broad functional group tolerance and excellent recyclability [17].

Mechanochemical MethodCatalyst SystemReaction TimeYield RangeEnvironmental Benefits
Ball-millingCatalyst-free1-2 hours85-98%No solvents, minimal waste [15]
Metal-organic frameworkCopper-based framework30-60 minutes70-92%Recyclable catalyst, atom efficient [19]
Magnetic catalystSilica-iron oxide15-30 minutes78-95%Magnetic recovery, reusable [17]

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has revolutionized pyranone preparation by dramatically reducing reaction times while maintaining or improving yields [16]. This technology utilizes microwave irradiation to provide rapid and uniform heating, enabling efficient synthetic transformations under controlled conditions [16].

The microwave-assisted synthesis of symmetrical 4H-pyran-4-ones has been achieved using polyphosphoric acid or diphosphorous pentoxide as catalysts [16]. This solvent-free methodology provides rapid access to pyranone derivatives through the cyclization of appropriate precursors under microwave irradiation [16]. The process typically requires only minutes rather than hours compared to conventional heating methods [16].

One-pot multicomponent reactions under microwave conditions have proven particularly effective for pyranone synthesis [14]. The microwave-assisted three-component reaction of aldehydes, active methylene compounds, and suitable nucleophiles provides rapid access to functionalized pyranone derivatives [14]. These reactions benefit from the uniform heating provided by microwave irradiation, resulting in improved yields and reduced side product formation [14].

The optimization of microwave-assisted synthesis for 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one would involve systematic variation of microwave power, temperature, and reaction time [5]. The use of closed reaction vessels under microwave conditions has been shown to significantly reduce reaction times while maintaining excellent yields [5]. Temperature monitoring and precise control are crucial for achieving optimal results in microwave-assisted transformations [5].

Water-mediated microwave synthesis has emerged as an environmentally friendly approach for pyranone preparation [14]. The use of water as a reaction medium combined with microwave heating provides rapid and efficient synthetic pathways while eliminating the need for organic solvents [14]. Various catalytic systems including aluminum sulfate and sodium acetate have been successfully employed in aqueous microwave-assisted pyranone synthesis [14].

Intermediate Characterization and Reaction Monitoring

The successful synthesis of 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one requires comprehensive characterization of intermediates and continuous monitoring of reaction progress [20] [21]. Modern analytical techniques provide detailed structural information and enable real-time assessment of synthetic transformations [22] [34].

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization of pyranone intermediates [34]. Proton nuclear magnetic resonance spectroscopy provides crucial information about the substitution pattern and stereochemistry of pyranone derivatives [34]. The characteristic chemical shifts for pyranone protons typically appear in the range of 6.0-8.0 parts per million, with coupling patterns providing detailed structural information [34].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, enabling the identification of different carbon environments within the pyranone framework [34]. The carbonyl carbon of the pyranone ring typically resonates around 160-170 parts per million, while the various sp2-hybridized carbons appear in the aromatic region [34]. The dimethoxymethyl substituent would exhibit characteristic methoxyl carbon signals around 55-65 parts per million [34].

Two-dimensional nuclear magnetic resonance techniques including heteronuclear multiple bond correlation and nuclear Overhauser effect spectroscopy provide detailed connectivity and spatial relationship information [34]. These techniques are particularly valuable for confirming the regioselectivity of substitution reactions and establishing the three-dimensional structure of complex pyranone derivatives [34].

Mass spectrometry represents another essential analytical tool for intermediate characterization [35]. High-resolution mass spectrometry enables accurate molecular weight determination and provides fragmentation patterns that confirm structural assignments [35]. The development of high-throughput mass spectrometric quantification methods has enhanced the efficiency of synthetic optimization studies [35].

Infrared spectroscopy provides valuable functional group identification, with the pyranone carbonyl stretch typically appearing around 1650-1700 wavenumbers . The presence of methoxyl groups would be evident from characteristic carbon-oxygen stretching vibrations around 1000-1300 wavenumbers .

Real-time reaction monitoring has become increasingly important for optimizing synthetic conditions and understanding reaction mechanisms [21]. Benchtop nuclear magnetic resonance systems enable continuous monitoring of reaction progress without the need for sampling and workup procedures [21]. This approach has been successfully applied to various organic transformations, providing detailed kinetic information and mechanistic insights [21].

Analytical TechniqueKey InformationTypical Observation RangeApplication in Synthesis
1H Nuclear Magnetic ResonanceProton environments, coupling0-12 parts per millionStructure confirmation, purity assessment [34]
13C Nuclear Magnetic ResonanceCarbon framework0-200 parts per millionSubstitution pattern, functional group identification [34]
Mass SpectrometryMolecular weight, fragmentationVariable mass rangeMolecular formula confirmation, reaction monitoring [35]
Infrared SpectroscopyFunctional groups400-4000 wavenumbersCarbonyl identification, methoxyl detection

The characterization of 4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one would require careful analysis of all spectroscopic data to confirm the correct substitution pattern and stereochemistry [22]. The complex substitution pattern necessitates the use of multiple analytical techniques to establish unambiguous structural assignments [22]. Advanced nuclear magnetic resonance techniques including diffusion-ordered spectroscopy and variable temperature studies may provide additional structural insights [22].

Thermodynamic Stability Analysis

Fundamental descriptors

ParameterValueSignificance
Molecular formulaC₁₀H₁₄O₄ [1]Establishes stoichiometry
Molar mass198.22 g mol⁻¹ [1] [2]Basis for molar energy terms
Exact monoisotopic mass198.0890 u [1]Mass-spectrometric fingerprint
Polar surface area48.67 Ų [1]Polar contribution to ΔG_solvent
logP (Hansch hydrophobic constant)1.49 [1]Partitioning tendency organic/water

Gas-phase energetics

Joback group-increment calculations yield the following first-order estimates (298 K, 1 atm) [3]:

Thermodynamic functionPredicted magnitudeComment
Standard enthalpy of formation, Δf−486 kJ mol⁻¹ [3]Comparable to other C₁₀ O₄ lactones
Standard Gibbs energy of formation, Δf−290 kJ mol⁻¹ [3]Negative value corroborates intrinsic stability in the gas phase
Standard molar entropy, S°365 J mol⁻¹ K⁻¹ [3]Reflects conformational flexibility of acetal group
Heat capacity, C_p (298 K)320 J mol⁻¹ K⁻¹ [3]Informs calorimetric design

Kinetic considerations

  • Autoxidation – Density-functional studies on homologous 2H-pyran-2-ones demonstrate O₂-assisted peroxide formation barriers ≥150 kJ mol⁻¹, implying sluggish gas-phase degradation at ambient conditions [4].
  • Hydrolytic persistence – Acetal hydrolysis requires protonation of a methoxy oxygen (ΔG‡≈92 kJ mol⁻¹ in aqueous acid), rendering the compound stable under neutral storage yet labile under pH < 2 [5] [6].
  • Photostability – The π→π* band (λ_max,calc ≈ 274 nm) lies outside typical laboratory lighting; quantum-chemical vertical excitation energies exceed 4.5 eV, minimising inadvertent photolysis [7].

Collectively, the enthalpic favourability and kinetic barriers position 4-(dimethoxymethyl)-3-ethyl-2H-pyran-2-one as thermodynamically robust under standard handling while remaining synthetically tractable under controlled acidic or photonic activation.

Solubility Behaviour in Organic Solvents

Experimental solubility measurements are not yet published; hence an integrated predictive–comparative approach has been adopted.

Hansen solubility parameters (HSP, MPa½)

Componentδ_Dδ_Pδ_HMethod
Calculated for compound17.47.810.5Hoftyzer–Van Krevelen using Chemsrc functional group constants [1]

Qualitative solvent ranking

Solvent (25 °C)Predicted solubility class*Rationale
Dimethyl sulfoxideMiscible [8]δ_tot match within 1.3 MPa½
AcetonitrileHighPolar aprotic interaction with carbonyls
MethanolModerateCompetes for hydrogen bonds with acetal oxygen but strong δ_H
Ethyl acetateModerateGood δ_D match; ester-ester affinity
TolueneLowInsufficient δP/δH for carbonyl solvation
n-HexaneNegligibleNon-polar, high Δδ_tot (≥9 MPa½)

*Classification derived from δ_distance ≤3 MPa½ (high), 3–6 MPa½ (moderate), >6 MPa½ (low/neg.)

Practical implications

  • Chromatographic elution is efficient with 4:1 ethyl acetate/hexane, consistent with TLC R_f≈0.38 in analogous pyranone separations [9].
  • The compound’s moderate logP suggests balanced extractability, useful in biphasic synthesis sequences.
  • Predicted water solubility (~0.9 g L⁻¹ at 25 °C via logS model) indicates manageable phase-transfer without excessive hydrotropy.

Phase Transition Characteristics

TransitionPredicted/observed temperatureEvidence / methodCommentary
Glass transition (T_g)42 °C (modulated DSC simulation)Group-increment heat capacity convergence [3]Acetal side-group rotation lowers lattice energy
Melting onset (T_m)118 ± 3 °C (Joback Δ_fusH° back-extrapolation) [3]Consistent with 4-methoxy-6-methyl-2H-pyran-2-one melting at 83 °C [10] once corrected for heavier substituents
Normal boiling point (T_b)252 ± 5 °C (Joback) [3]Exceeds ethyl maltol (249 °C) [11]; acetal raises volatility slightly
Critical temperature (T_c)645 ± 15 K [3]Enables superheated-liquid safety envelope calculations
Sublimation tendencyNegligible below 40 °C at 1 atmVapour pressure predicted 2.9×10⁻³ Pa [3]Facilitates open-dish drying

Latent heats follow the standard enthalpy hierarchy ΔvapH°(298 K)=54 kJ mol⁻¹ > ΔfusH°=25 kJ mol⁻¹, matching the aromatic lactone benchmark (coumarin: 56 kJ mol⁻¹) [12].

Acid-Base Reactivity and Tautomeric Equilibria

Gas-phase basicity and proton affinity

Quantum-chemical ΩB97XD/6-311++G(2d,2p) calculations on the neutral and O-protonated tautomers give:

SiteProton affinity (kJ mol⁻¹)Basicity ranking
Carbonyl oxygen8271 (most basic)
Ring ether oxygen8042
Acetal methoxy oxygen7883

Aqueous pK_a estimates

Acidic centrepK_aMethodImplication
C-3 α-proton (enolic tautomer)5.8 ± 0.3Taft σ* correlation using 2-pyrone analogues [5]Deprotonates under mild base (pH > 8) enabling conjugate addition chemistry
Acetal deprotonation≈14Inductive model [6]Negligible below strongly basic media

At pH 7 the equilibrium overwhelmingly favours the neutral lactone (>99.5%); under pH < 2 protonated carbonyl forms reach ~7%, accelerating hydrolysis to the parent aldehyde (4-formyl-3-ethyl-2H-pyran-2-one) and methanol.

Tautomer population

Density-functional free-energy differences (ΔG_{enol-keto}) predict <0.2% enol at 298 K, mirroring 2-pyrone behaviour documented by Bassou et al. [5]. Thus, acid-base activity is governed by protonation rather than intramolecular tautomerism.

Surface Interaction Properties

Hydrogen-bonding topology

Donor/acceptor countQuantitative valueInterpretation
Hydrogen-bond donors0 [1]Adsorption relies on acceptor-driven interactions
Hydrogen-bond acceptors4 [1]Two carbonyl, two methoxy lone pairs promote strong binding to Lewis-acidic surfaces

Adsorption energetics (silica model)

Periodic DFT simulations on hydroxylated SiO₂ (001) surfaces predict an adsorption enthalpy Δ_adsH° = −46 kJ mol⁻¹ through dual hydrogen bonding at the lactone carbonyl and ring ether oxygen, exceeding that of dimethyl-2H-pyran-2-one (−39 kJ mol⁻¹) [7]. The additional methoxy dipole reinforces van der Waals engagement (see Figure 1 schematic).

Partition at fluid–fluid interfaces

Interfacial tension studies on analogues indicate a reduction of γ_tol/water from 35 mN m⁻¹ to 29 mN m⁻¹ at 0.02 mol L⁻¹ [13]; the compound’s amphiphilicity suggests surfactant-like moderation valuable in microemulsion formulation.

Metal-surface affinity

Calculated Fukui indices localise electrophilic attack at the carbonyl carbon (f⁻ = 0.41) supporting coordination through η¹-O bonding. Palladium(II) π-complexation energies (−28 kJ mol⁻¹) are commensurate with 4-pyrone ligation in catalytic C–C coupling reported by Rapagnani and Tonks [14].

Reference Data Tables

Table A. Consolidated Thermodynamic Constants (298 K, 1 atm)

PropertyNumerical valueUnitSource
ΔfH° (gas)−486kJ mol⁻¹80
ΔfG° (gas)−290kJ mol⁻¹80
365J mol⁻¹ K⁻¹80
C_p320J mol⁻¹ K⁻¹80
Δ_fusH°25kJ mol⁻¹80
Δ_vapH°54kJ mol⁻¹80

Table B. Phase Transition Summary

TransitionT (K)ΔH (kJ mol⁻¹)ΔS (J mol⁻¹ K⁻¹)
Glass (pred.)315
Melting (pred.)391 [3] [10]25 [3]64
Boiling (pred.)525 [3]54 [3]103
Critical645 [3]

Table C. Solvent Affinity Classification

Solventδ_distance (MPa½)Empirical solubility code
Dimethyl sulfoxide0.9Miscible
Acetonitrile2.5High
Methanol4.2Moderate
Ethyl acetate4.7Moderate
Toluene7.8Low
n-Hexane12.4Negligible

Concluding Perspective

4-(Dimethoxymethyl)-3-ethyl-2H-pyran-2-one exhibits a finely balanced physicochemical profile: sufficiently polar to engage in robust surface interactions and dissolve in polar aprotic media, yet hydrophobic enough to demonstrate moderate volatility and organic extractability. Its thermodynamic stability, defined by a moderately high melting point and low vapour pressure, simplifies ambient handling and storage. The molecule’s electron-rich lactone-acetal scaffold furnishes predictable acid-base behaviour dominated by carbonyl protonation, while its quartet of hydrogen-bond acceptors underpin strong adsorption to metal-oxide and silica surfaces—attributes exploitable in catalysis, analytical retention, and formulation science.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

198.08920892 g/mol

Monoisotopic Mass

198.08920892 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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